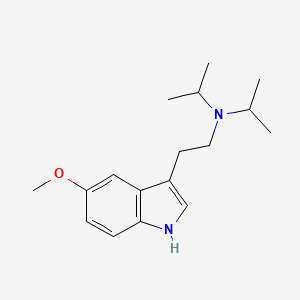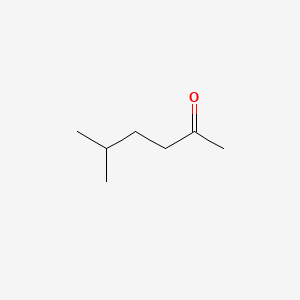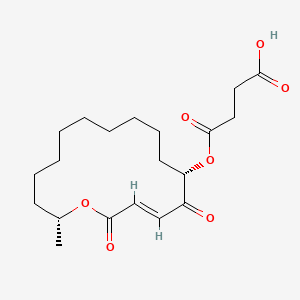
Antibiótico A 26771B
Descripción general
Descripción
Aplicaciones Científicas De Investigación
A 26771B tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
A 26771B ejerce sus efectos inhibiendo la ATPasa dependiente de potasio en la mitocondria hepática de ratas . Esta inhibición interrumpe el metabolismo energético de las células diana, lo que lleva a su muerte. La actividad antimicrobiana del compuesto se debe principalmente a su capacidad para interferir con procesos celulares esenciales en bacterias y hongos .
Compuestos Similares:
Eritromicina: Otro antibiótico macrólido con una estructura similar pero un espectro de actividad diferente.
Azitromicina: Un antibiótico macrólido con un espectro de actividad más amplio en comparación con A 26771B.
Claritromicina: Similar a la eritromicina pero con propiedades farmacocinéticas mejoradas.
Unicidad: A 26771B es único debido a su inhibición específica de la ATPasa dependiente de potasio y su actividad moderada contra una amplia gama de microorganismos . Su estructura y síntesis también brindan información valiosa sobre la química de las lactonas macrólidas .
Análisis Bioquímico
Biochemical Properties
Antibiotic A 26771B plays a significant role in biochemical reactions by inhibiting potassium-dependent ATPase in rat liver mitochondria . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production. The compound interacts with various enzymes and proteins, including ATPase, which is crucial for maintaining the energy balance within cells. By inhibiting this enzyme, Antibiotic A 26771B affects the overall energy metabolism of the cell .
Cellular Effects
Antibiotic A 26771B has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Gram-positive bacteria by disrupting their cell wall synthesis . This disruption leads to cell lysis and death. In addition to its antibacterial effects, Antibiotic A 26771B also affects cellular metabolism by inhibiting potassium-dependent ATPase, leading to a decrease in ATP production . This decrease in ATP levels can impact cell signaling pathways, gene expression, and overall cellular function .
Molecular Mechanism
The molecular mechanism of action of Antibiotic A 26771B involves its binding to the potassium-dependent ATPase enzyme in the mitochondria . This binding inhibits the enzyme’s activity, leading to a decrease in ATP production. The inhibition of ATPase disrupts the normal function of the mitochondria, which is essential for energy production in the cell. Additionally, Antibiotic A 26771B may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic A 26771B have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to Antibiotic A 26771B can lead to changes in cellular function, including alterations in energy metabolism and gene expression . These changes can have lasting effects on the overall health and function of the cells .
Dosage Effects in Animal Models
The effects of Antibiotic A 26771B vary with different dosages in animal models. At low doses, the compound effectively inhibits the growth of Gram-positive bacteria without causing significant toxicity . At higher doses, Antibiotic A 26771B can cause adverse effects, including toxicity and disruption of normal cellular function . These effects highlight the importance of careful dosage management when using this compound in therapeutic settings .
Metabolic Pathways
Antibiotic A 26771B is involved in several metabolic pathways, primarily through its interaction with potassium-dependent ATPase . By inhibiting this enzyme, the compound disrupts the normal energy metabolism of the cell, leading to a decrease in ATP production . This disruption can affect various metabolic processes, including the synthesis of essential biomolecules and the regulation of metabolic flux .
Transport and Distribution
Within cells and tissues, Antibiotic A 26771B is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, Antibiotic A 26771B can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on ATPase activity .
Subcellular Localization
Antibiotic A 26771B is primarily localized in the mitochondria, where it inhibits potassium-dependent ATPase . This subcellular localization is crucial for its activity, as the mitochondria are the primary site of ATP production in the cell. The compound’s localization to the mitochondria allows it to effectively disrupt energy metabolism and exert its antibacterial effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de A 26771B involucra varios pasos comenzando desde carbohidratos. El proceso incluye la reacción de 8,9,10,12-tetra-O-bencil-2,3,4,5,11-pentadeoxi-aldehido-D-xilo-(E)-6-dodecenosa con un reactivo de Wittig para formar un compuesto heptadeoxi. Este compuesto se somete a oxidación y β-eliminación para producir un hexadecenonato, que luego se lactoniza para formar la lactona macrólida .
Métodos de Producción Industrial: La producción industrial de A 26771B típicamente implica fermentación utilizando Penicillium turbatum. El caldo de fermentación se extrae y purifica para aislar el antibiótico .
Tipos de Reacciones:
Oxidación: A 26771B puede someterse a reacciones de oxidación, particularmente durante su síntesis.
Reducción: El compuesto puede reducirse bajo condiciones específicas para modificar su estructura.
Sustitución: A 26771B puede participar en reacciones de sustitución, especialmente durante la síntesis de sus análogos.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Varios reactivos orgánicos dependiendo de la modificación deseada.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios análogos de A 26771B con propiedades antimicrobianas modificadas .
Comparación Con Compuestos Similares
Erythromycin: Another macrolide antibiotic with a similar structure but different spectrum of activity.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity compared to A 26771B.
Clarithromycin: Similar to erythromycin but with improved pharmacokinetic properties.
Uniqueness: A 26771B is unique due to its specific inhibition of potassium-dependent ATPase and its moderate activity against a broad range of microorganisms . Its structure and synthesis also provide valuable insights into the chemistry of macrocyclic lactones .
Propiedades
IUPAC Name |
4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOCHWFVLJETKN-SADTYBKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56448-20-5 | |
| Record name | Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56448-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antibiotic A 26771B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-26771B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


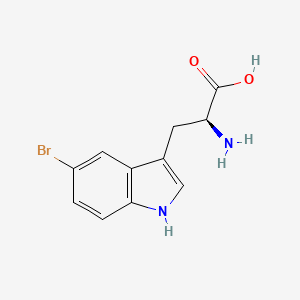
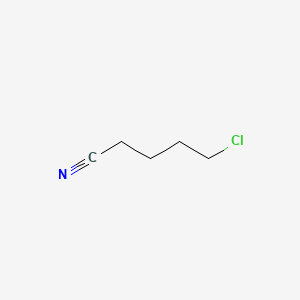
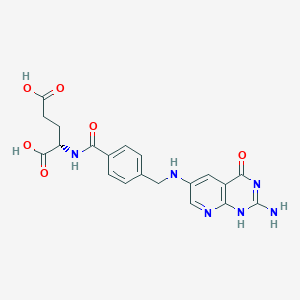
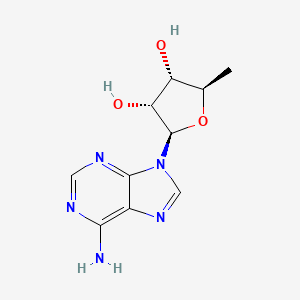
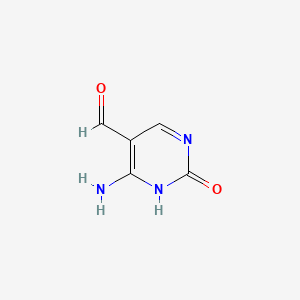
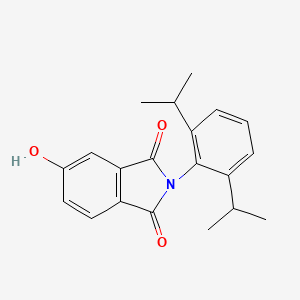

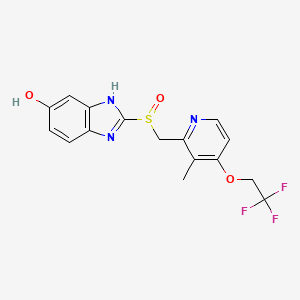
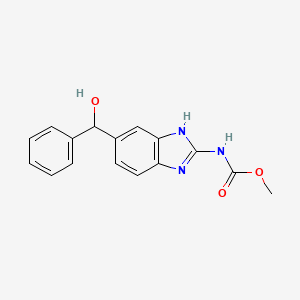
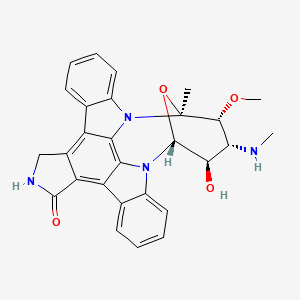
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
